molecular formula C17H18N2O4 B11694618 2-(2-methoxyphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

2-(2-methoxyphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11694618
M. Wt: 314.34 g/mol
InChI Key: DLQLYAZBZLRKMG-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes methoxyphenyl groups and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 2-methoxyphenol with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-methoxybenzaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of acetic acid to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide moiety to amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

2-(2-methoxyphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenoxy)ethanamine: This compound shares the methoxyphenoxy group but differs in its overall structure and properties.

    4-[(2-methoxyphenoxy)methyl]-1,3-dioxolan-2-one: Another related compound with a different functional group arrangement.

    Eugenol (2-methoxy-4-(2-propenyl)phenol): While structurally different, it shares the methoxyphenol moiety.

Uniqueness

2-(2-methoxyphenoxy)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H18N2O4/c1-21-14-9-7-13(8-10-14)11-18-19-17(20)12-23-16-6-4-3-5-15(16)22-2/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+

InChI Key

DLQLYAZBZLRKMG-WOJGMQOQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2OC

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.